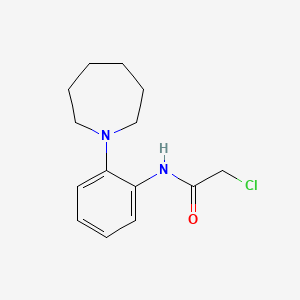

N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)phenyl]-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c15-11-14(18)16-12-7-3-4-8-13(12)17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGDLBIXXCCOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=CC=C2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355287 | |

| Record name | N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-22-8 | |

| Record name | 2-Chloro-N-[2-(hexahydro-1H-azepin-1-yl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and biological properties of N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide, a molecule of interest in medicinal chemistry and drug discovery. This document delves into its synthesis, physicochemical characteristics, potential mechanisms of action, and relevant safety considerations, drawing upon data from analogous compounds to build a predictive profile. Detailed experimental protocols for its synthesis and characterization are provided to empower researchers in their scientific endeavors. The guide is structured to offer not just data, but a foundational understanding of the causality behind experimental design and the potential applications of this compound.

Introduction

N-substituted chloroacetamides represent a versatile class of compounds with a broad spectrum of reported biological activities, including antimicrobial and anticancer properties.[1][2] The electrophilic nature of the chloroacetamide "warhead" allows for covalent interactions with biological targets, making this scaffold a compelling starting point for the design of novel therapeutics. This guide focuses on a specific derivative, this compound, which incorporates a seven-membered azepane ring, a feature known to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3] The strategic placement of the azepane moiety at the ortho position of the phenyl ring introduces unique steric and electronic features that are likely to influence its biological profile.

This document serves as a foundational resource for researchers, providing a synthesis of available data and predictive insights to guide future investigation and application of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, a combination of data from commercial suppliers and predictions based on its chemical structure provides a solid starting point.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉ClN₂O | [4] |

| Molecular Weight | 266.77 g/mol | [4] |

| CAS Number | 436087-22-8 | [4] |

| Appearance | White to off-white solid (predicted) | [5] |

| Melting Point | 70-80 °C (predicted, purity dependent) | [5] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); less soluble in water (predicted). | [5] |

| Stability | Generally stable under normal conditions, but may be sensitive to moisture and strong bases. | [5] |

Synthesis and Characterization

The synthesis of this compound is anticipated to proceed via a standard chloroacetylation of the corresponding aniline precursor. The following protocol is a detailed, generalized procedure based on established methods for the synthesis of N-substituted chloroacetamides.[6][7][8]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2-(Azepan-1-yl)aniline

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base like DIPEA)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(azepan-1-yl)aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The causality for this slow addition at low temperature is to control the exothermic reaction and minimize the formation of potential side products.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. The purpose of the bicarbonate wash is to neutralize any remaining acid and the triethylamine hydrochloride salt.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure this compound.

Characterization

-

¹H NMR: Expected signals would include aromatic protons on the phenyl ring, methylene protons of the azepane ring, and a characteristic singlet for the methylene protons adjacent to the chlorine atom. The amide proton would likely appear as a broad singlet.

-

¹³C NMR: Aromatic carbons, aliphatic carbons of the azepane ring, the carbonyl carbon of the amide, and the carbon bearing the chlorine atom would all show distinct signals.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (266.77 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively reported. However, the chloroacetamide moiety is a well-established pharmacophore with a range of biological effects.

Predicted Biological Activities

Based on studies of structurally related compounds, this compound may exhibit:

-

Antimicrobial Activity: Many N-substituted chloroacetamides have demonstrated activity against a range of bacterial and fungal pathogens.[1][2][11] The lipophilicity imparted by the phenyl and azepane groups could enhance cell membrane permeability, a key factor for antimicrobial efficacy.[1]

-

Anticancer Activity: The chloroacetamide group can act as an alkylating agent, a mechanism exploited by some anticancer drugs. This suggests potential cytotoxic effects against cancer cell lines.

-

Enzyme Inhibition: The electrophilic nature of the chloroacetyl group makes it a candidate for irreversibly inhibiting enzymes that have a nucleophilic residue (such as cysteine or histidine) in their active site.

Postulated Mechanism of Action

The primary mechanism of action is likely driven by the reactive chloroacetamide group.

Caption: Postulated mechanism of action via covalent modification of biological targets.

This covalent modification can lead to the inhibition of critical cellular processes. One well-documented mechanism for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell membrane integrity and signaling.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the known hazards of the chloroacetamide class of compounds, appropriate safety precautions are essential.[12][13]

General Hazards of Chloroacetamides:

-

Toxicity: Chloroacetamides are generally considered toxic if swallowed, inhaled, or absorbed through the skin.[12]

-

Irritation: They can cause irritation to the skin, eyes, and respiratory tract.

-

Genotoxicity: Some chloroacetamide herbicides and their metabolites have been shown to exhibit cytotoxicity and developmental toxicity in vitro and in vivo.[13][14]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through standard chemical transformations, and its structural features suggest a range of possible biological activities. This technical guide provides a solid foundation for researchers by consolidating available data and offering predictive insights into its properties and potential applications. Further experimental validation of its synthesis, characterization, and biological profile is warranted to fully elucidate its therapeutic potential.

References

-

Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 34–46. [Link]

- Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 28.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 34–46. [Link]

-

PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

- Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(4), 312.

-

PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]

- Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881.

-

Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(4), 312. [Link]

- Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10417-10428.

-

GNPS. (2020). GNPS Library Spectrum CCMSLIB00005774536. Retrieved from [Link]

-

NIST. (n.d.). Acetamide. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-phenyl-2-chloroacetamide. Retrieved from [Link]

- Katke, S. A., Amrutkar, S. V., Bhor, R. J., & Khairnar, M. V. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 148-156.

- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-17.

-

Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

- Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL. Retrieved from [Link]

- Everett, J. L., & Ross, W. C. J. (1973). Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-phenylenediamine as sources of biologically active carbamates. Journal of the Chemical Society, Perkin Transactions 1, 2397-2403.

-

SpectraBase. (n.d.). 2-Chloroacetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matrix Scientific this compound, 436087-22-8, | Fisher Scientific [fishersci.com]

- 5. Buy this compound (EVT-365261) | 436087-22-8 [evitachem.com]

- 6. rsc.org [rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

- 10. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 13. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Navigating the Enigmatic Landscape of N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide: A Scoping Review and Technical Brief

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical brief addresses the chemical entity N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide , registered under CAS number 436087-22-8 . In the landscape of chemical synthesis and drug discovery, many compounds exist as pivotal intermediates—building blocks poised for the creation of more complex molecules. Our comprehensive analysis of publicly available scientific literature, patents, and chemical databases reveals that this compound falls squarely into this category. While a detailed, in-depth guide on its specific biological functions or established applications is not supported by current public data, this document serves to consolidate the available information, offering a foundational understanding for researchers interested in its potential utility.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted acetamide derivative featuring a phenyl ring linked to both an azepane and a chloroacetamide group. Its fundamental properties, as aggregated from various chemical suppliers, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 436087-22-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₉ClN₂O | [1][3] |

| Molecular Weight | 266.77 g/mol | [1][3] |

| IUPAC Name | N-[2-(azepan-1-yl)phenyl]-2-chloroacetamide | [4] |

| Purity | Typically offered at ≥97% | [5] |

Synthetic Accessibility and Postulated Reactivity

While specific, peer-reviewed synthesis protocols for this compound are not detailed in the literature, its structure suggests a straightforward synthetic route. The logical disconnection approach points to a probable synthesis via the acylation of a corresponding aniline precursor.

Conceptual Synthesis Workflow

Caption: Conceptual synthesis of the target compound.

This proposed pathway involves the reaction of 2-(azepan-1-yl)aniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[6]

The Chloroacetamide Moiety: A Reactive "Warhead"

The chloroacetamide functional group is a key feature of this molecule, bestowing upon it a specific chemical reactivity. It is a well-known electrophilic moiety due to the electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom, making the α-carbon susceptible to nucleophilic attack.

This reactivity profile suggests that this compound can serve as a precursor for a variety of derivatives. The chlorine atom can be displaced by a range of nucleophiles (e.g., amines, thiols, alcohols) to generate a library of new compounds for screening in drug discovery programs.

Caption: Reactivity of the chloroacetamide group.

Potential Applications: An Uncharted Territory

The primary role of this compound, based on its commercial availability and chemical structure, is that of a building block or synthetic intermediate .[5] It is offered by numerous chemical suppliers for research and development purposes.

While one source briefly mentions it as an intermediate in the synthesis of the antihypertensive drug Losartan, detailed synthetic schemes of Losartan found in peer-reviewed journals and patents do not explicitly list this compound.[1][3][4] This suggests it may be part of a proprietary or less common synthetic route.

The broader class of chloroacetamide derivatives has been investigated for various biological activities, including antimicrobial and herbicidal properties.[6] However, it is crucial to emphasize that no specific biological data for this compound has been reported in the public domain. Any potential biological activity would need to be determined through dedicated screening and experimental validation.

Conclusion and Future Directions

This compound (CAS 436087-22-8) is a readily available chemical intermediate characterized by the presence of a reactive chloroacetamide "warhead." While its end-use applications and biological profile remain undocumented in publicly accessible literature, its structure presents clear opportunities for synthetic elaboration.

For researchers in medicinal chemistry and drug development, this compound represents a starting point. Its value lies not in what is known, but in the potential it holds for the synthesis of novel molecules. Future research efforts could focus on:

-

Library Synthesis: Utilizing the reactive chloroacetamide moiety to generate a diverse library of derivatives for high-throughput screening against various biological targets.

-

Exploratory Biology: Screening the compound itself for baseline activity in relevant assays, based on the known activities of other chloroacetamide-containing molecules.

-

Publication of Synthetic Protocols: Researchers who utilize this compound are encouraged to publish their synthetic methodologies to enrich the collective knowledge base.

In essence, this compound is a molecule awaiting a defined purpose. It is a tool for the synthetic chemist, a starting point for discovery, and a testament to the vast, uncharted territories that still exist within the chemical sciences.

References

-

001Chemical. Search CAS 436087-22-8. [Link]

-

Crysdot LLC. Benzene Compounds. [Link]

-

PubMed. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. [Link]

-

Wikipedia. Chloroacetamide. [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

Pharmaffiliates. 2-Chloro-N-phenethylacetamide. [Link]

-

PubChem. Chloroacetamide. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. imanagerpublications.com [imanagerpublications.com]

- 3. WO2007119246A2 - An improved process for the manufacture of losartan potassium - Google Patents [patents.google.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Buy this compound (EVT-365261) | 436087-22-8 [evitachem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide: Synthesis, Characterization, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical entity N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide. Due to the limited availability of published data on this specific molecule, this document outlines a robust, proposed synthetic pathway leveraging well-established, analogous chemical transformations. The guide details the chemical structure and IUPAC nomenclature, a proposed two-step synthesis protocol including the preparation of the key intermediate 2-(azepan-1-yl)aniline via a Buchwald-Hartwig amination, and its subsequent acylation. While experimental data for the target compound is not publicly available, this guide provides context on the potential biological significance of this class of molecules based on structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this compound and its potential applications in medicinal chemistry and drug discovery.

Chemical Structure and Nomenclature

This compound is a substituted acetamide with a molecular formula of C₁₄H₁₉ClN₂O and a molecular weight of 266.77 g/mol . Its unique structure features an azepane ring fused to a phenylenediamine core, which is further functionalized with a chloroacetamide group.

-

IUPAC Name: 2-chloro-N-(2-(azepan-1-yl)phenyl)acetamide[1]

The chemical structure is depicted below:

Figure 1: 2D Chemical Structure of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step sequence. The initial and most critical step is the formation of the C-N bond between the phenyl ring and the azepane moiety to yield the intermediate, 2-(azepan-1-yl)aniline. This is followed by a standard amidation reaction.

Step 1: Synthesis of 2-(Azepan-1-yl)aniline via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5][6] This method is particularly well-suited for coupling aryl halides with amines. In this proposed synthesis, 2-bromoaniline is coupled with azepane.

Sources

- 1. 2-(Azepan-1-yl)aniline | C12H18N2 | CID 6485341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Matrix Scientific this compound, 436087-22-8, | Fisher Scientific [fishersci.com]

- 3. This compound | 436087-22-8 [chemicalbook.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Guide: A Comprehensive Framework for the Solubility and Stability Profiling of N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide

Authored For: Drug Discovery and Development Scientists From: The Senior Application Scientist's Desk

Abstract

This guide provides a comprehensive technical framework for the essential preformulation characterization of N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide, a novel chemical entity. The successful progression of any new compound from discovery to a viable drug product is fundamentally dependent on a thorough understanding of its physicochemical properties. Herein, we detail the strategic rationale and experimental protocols for determining two of the most critical parameters: solubility and stability. We move beyond mere procedural lists to explain the causality behind experimental choices, grounding our recommendations in established regulatory and scientific principles. The protocols described are designed as self-validating systems, ensuring data integrity and reliability. This document serves as a roadmap for researchers, enabling them to generate a robust data package to guide formulation development, predict in vivo behavior, and ensure regulatory compliance.

Introduction: The Imperative of Early-Stage Characterization

The journey of a new chemical entity (NCE) from a promising hit to a clinical candidate is fraught with challenges, many of which can be predicted and mitigated by a robust early-stage characterization program. This compound, with its unique structural motifs, presents a distinct profile that must be thoroughly understood. Its aqueous solubility will directly influence bioavailability and the feasibility of various dosage forms, while its chemical stability will dictate manufacturing processes, storage conditions, and shelf-life.[1][2] This document outlines the foundational studies required to build a comprehensive physicochemical profile of this molecule.

1.1 Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₉ClN₂O

-

Molecular Weight: 266.77 g/mol

-

Structure:

(A placeholder for the chemical structure image)

1.2 The Strategic Importance of Solubility and Stability

A compound's failure in later development stages often traces back to a poor understanding of its fundamental properties.

-

Solubility is a primary determinant of a drug's absorption and bioavailability.[3] Low solubility can lead to insufficient drug exposure, necessitating complex and costly formulation strategies.[1][4]

-

Stability impacts every stage of the product lifecycle. An unstable compound can degrade during synthesis, formulation, and storage, leading to a loss of potency and the formation of potentially toxic impurities.[5][6][7] Forced degradation studies are a regulatory requirement and a scientific necessity to understand these liabilities early.[8]

Solubility Profiling: From High-Throughput Screening to Thermodynamic Truth

Solubility assessment is not a single measurement but a tiered approach, evolving from rapid, early-stage estimates to precise thermodynamic values.[3]

2.1 Foundational Approaches: Kinetic vs. Thermodynamic Solubility

It is critical to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is the concentration of a compound at the moment it begins to precipitate out of a solution when added from a high-concentration organic stock (typically DMSO).[2][4] It is a rapid, high-throughput measurement ideal for early discovery to quickly flag problematic compounds.[1][9] However, it can often overestimate the true solubility because it reflects a supersaturated state.

-

Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved states.[3][10] The "gold standard" for this measurement is the shake-flask method, which is more time and resource-intensive but provides the definitive value required for formulation and biopharmaceutical modeling.[10][11]

2.2 Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed to rapidly assess the aqueous buffer solubility of this compound.

Objective: To obtain a rapid estimate of solubility for initial compound profiling.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microtiter plate, add phosphate-buffered saline (PBS, pH 7.4) to a series of wells.

-

Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer to achieve a target final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (≤1%) to minimize co-solvent effects.[12]

-

Incubation: Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours).[9]

-

Precipitation Detection: Analyze the plate using a nephelometer to measure light scattering caused by precipitated particles.[3] Alternatively, filter the samples through a filter plate and measure the concentration of the soluble compound in the filtrate via UV-Vis spectroscopy or LC-MS.[2][4]

-

Data Analysis: The solubility is reported as the highest concentration at which no significant precipitation is observed.

2.3 Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol provides the definitive thermodynamic solubility value.[10][11]

Objective: To determine the true equilibrium solubility in various biorelevant media.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of excess solid is crucial to ensure saturation is reached.

-

Media Addition: Add a precise volume of the desired aqueous medium (e.g., Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium (typically 24-72 hours).[2][13] Periodically take samples (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method (see Section 3.3).

-

Data Analysis: The final concentration is reported as the equilibrium solubility in µg/mL or mM.

2.4 Data Presentation: Solubility Profile

| Solvent/Medium | Method | Temperature (°C) | Solubility (µg/mL) |

| PBS (pH 7.4) | Kinetic | 25 | [Example Data] |

| Water | Equilibrium | 25 | [Example Data] |

| 0.1 N HCl (pH 1.2) | Equilibrium | 37 | [Example Data] |

| pH 6.8 Phosphate Buffer | Equilibrium | 37 | [Example Data] |

2.5 Visualization: Solubility Assessment Workflow

Caption: Tiered workflow for comprehensive solubility assessment.

Stability Profiling: Predicting and Preventing Degradation

Stability testing exposes the NCE to harsh conditions to rapidly identify potential degradation pathways and develop analytical methods capable of monitoring its purity over time.[8][14] These studies are mandated by regulatory bodies like the ICH.[15]

3.1 The Rationale of Forced Degradation

The goal of a forced degradation or "stress testing" study is not to completely destroy the compound, but to achieve a target degradation of 5-20%.[15][16] This level of degradation is sufficient to produce and detect primary degradants without being so excessive that it leads to complex, secondary degradation pathways that are not relevant to real-world storage.[16] The study is essential for developing and validating a "stability-indicating" analytical method—a method proven to separate the intact drug from its impurities and degradation products.[5][17][18]

3.2 Experimental Protocol: Forced Degradation Study

Objective: To identify degradation pathways and develop a stability-indicating analytical method for this compound.

Methodology:

A stock solution of the compound is subjected to the following conditions in parallel. A control sample (protected from stress) is always run alongside.

-

Acid Hydrolysis:

-

Condition: 0.1 N HCl at 60°C for 24 hours.

-

Procedure: Dissolve the compound in a small amount of organic co-solvent if necessary, then dilute with 0.1 N HCl. After incubation, neutralize the sample with an equivalent amount of 0.1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

Condition: 0.1 N NaOH at 60°C for 8 hours.

-

Procedure: Dissolve/dilute the compound in 0.1 N NaOH. After incubation, neutralize with 0.1 N HCl. The chloro-acetamide moiety is particularly susceptible to base hydrolysis, so careful monitoring is required.

-

-

Oxidative Degradation:

-

Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[15]

-

Procedure: Dissolve/dilute the compound in a solution of 3% H₂O₂. This tests for susceptibility to oxidation, which could be relevant for the tertiary amine or other parts of the molecule.

-

-

Thermal Degradation:

-

Condition: Solid compound stored at 80°C for 72 hours.

-

Procedure: Place the solid powder in a vial in a calibrated oven. After exposure, dissolve the sample in a suitable diluent for analysis.

-

-

Photolytic Degradation:

-

Condition: Expose the compound (both in solution and as a solid) to a calibrated light source providing UV and visible light, as specified in ICH Q1B guidelines.

-

Procedure: A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

3.3 The Core of Stability: The Stability-Indicating HPLC Method

The analysis of all stressed samples relies on a robust High-Performance Liquid Chromatography (HPLC) method.

Key Characteristics of a Stability-Indicating Method:

-

Specificity: The method must be able to produce a clean separation between the parent compound peak and all degradation product peaks. This is often assessed using a Photodiode Array (PDA) detector to check for peak purity.

-

Resolution: Chromatographic peaks for the parent and degradants should be well-resolved (Resolution > 1.5).

-

Sensitivity: The method must be sensitive enough to detect and quantify impurities at low levels (e.g., 0.1% of the parent peak area).

A typical starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid for good peak shape).[12]

3.4 Data Presentation: Forced Degradation Summary

| Stress Condition | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (Area %) |

| Control | 100.0 | 0.0 | 0 | - |

| 0.1 N HCl / 60°C | [Example Data] | [Example Data] | [Example Data] | [Example Data] |

| 0.1 N NaOH / 60°C | [Example Data] | [Example Data] | [Example Data] | [Example Data] |

| 3% H₂O₂ / RT | [Example Data] | [Example Data] | [Example Data] | [Example Data] |

| Thermal (Solid) / 80°C | [Example Data] | [Example Data] | [Example Data] | [Example Data] |

| Photolytic (Solution) | [Example Data] | [Example Data] | [Example Data] | [Example Data] |

3.5 Visualization: Forced Degradation Workflow

Caption: Workflow for a comprehensive forced degradation study.

Conclusion and Strategic Recommendations

A thorough understanding of the solubility and stability of this compound is not an academic exercise; it is a prerequisite for successful drug development. The data generated from the protocols outlined in this guide will form the bedrock of the compound's preformulation package.

-

Solubility data will immediately inform the selection of appropriate vehicles for in vivo studies and guide formulation scientists toward strategies such as salt formation, particle size reduction, or amorphous solid dispersions if solubility is found to be a limiting factor.

-

Stability data will reveal the compound's intrinsic liabilities. For instance, if significant hydrolysis is observed, formulation and manufacturing will need to strictly control exposure to moisture and pH extremes. Photostability issues will dictate the need for light-protective packaging. The validated stability-indicating method will become the primary tool for quality control throughout the product's lifecycle.

By investing in this foundational characterization, research teams can make informed decisions, de-risk their projects, and accelerate the path from the laboratory to the clinic.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

-

Stability Indicating HPLC Method Development: A Review. Semantic Scholar.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD).

-

Kinetic Solubility Assays Protocol. AxisPharm.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

-

Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR).

-

Shake-Flask Solubility Assay. Enamine.

-

A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie.

-

Shake Flask Solubility Services. BioAssay Systems.

-

ADME Solubility Assay. BioDuro.

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.

-

In vitro solubility assays in drug discovery. PubMed.

-

Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

-

Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc.

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ijpsr.com [ijpsr.com]

- 6. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]

- 7. ijtsrd.com [ijtsrd.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. tandfonline.com [tandfonline.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. resolvemass.ca [resolvemass.ca]

- 16. youtube.com [youtube.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

"N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide" mechanism of action as an alkylating agent

A Guide to the Alkylating Action of N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound belongs to the class of α-chloroacetamides, a group of compounds recognized for their reactivity as alkylating agents.[1][2] This guide delineates the core mechanistic principles governing its action, focusing on the chemical features that enable it to form covalent bonds with biological nucleophiles. We will explore the fundamental SN2 reaction mechanism, identify likely biological targets, and provide validated experimental protocols for characterizing and confirming its alkylating activity. This document serves as a technical resource for professionals engaged in covalent drug design, toxicology, and proteomics.

Introduction to Alkylating Agents and the Subject Compound

Alkylating agents are a class of reactive molecules that covalently attach an alkyl group to a nucleophilic site on another molecule. In a biological context, this often involves the modification of crucial macromolecules such as proteins and DNA. This covalent modification can profoundly alter the structure and function of the target molecule, a principle that is the cornerstone of many therapeutic agents, particularly in oncology. However, this reactivity is also associated with potential toxicity.[3]

The subject of this guide, This compound , is a specific N-aryl chloroacetamide.[1][4] Its structure comprises two key domains:

-

The Warhead: The 2-chloro-acetamide moiety (ClCH₂CONH–) is the electrophilic "warhead" of the molecule. The presence of an electron-withdrawing carbonyl group adjacent to a carbon bearing a chlorine atom makes this α-carbon highly susceptible to nucleophilic attack. The chlorine atom serves as an effective leaving group.

-

The Scaffolding: The N-(2-Azepan-1-yl-phenyl) portion acts as the molecular scaffold. This larger, more complex group dictates the compound's physicochemical properties, such as solubility, lipophilicity, and steric profile. These factors, in turn, influence its cellular uptake, distribution, and the specific biological targets it may interact with.

Core Mechanism of Action: Bimolecular Nucleophilic Substitution (SN2)

The primary mechanism by which this compound acts as an alkylating agent is through a bimolecular nucleophilic substitution (SN2) reaction.[5][6] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.[7]

Key Features of the SN2 Reaction:

-

Bimolecular Rate Law: The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile.[6][8]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride ion).[9] This trajectory is necessary for the optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond.[5]

-

Transition State: The reaction proceeds through a high-energy transition state where the central carbon is transiently five-coordinate, with partial bonds to both the incoming nucleophile and the departing chloride ion.[9]

-

Inversion of Stereochemistry: If the electrophilic carbon were a chiral center, the SN2 reaction would proceed with a complete inversion of its stereochemical configuration, an effect known as Walden inversion.[7][9]

The chemical reactivity of N-aryl 2-chloroacetamides is primarily due to the facile replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, or sulfur.[1][2]

Caption: Generalized SN2 reaction pathway for an alkylating agent.

Biological Nucleophiles and Potential Targets

Within a biological system, numerous nucleophilic functional groups are potential targets for alkylation by this compound. The specificity of the reaction is influenced by the nucleophilicity of the target, its accessibility, and the local microenvironment.

Key Biological Nucleophiles:

-

Proteins:

-

Cysteine (thiol group, -SH): The sulfhydryl group of cysteine is a highly potent nucleophile and a common target for alkylating agents like chloroacetamides.[10][11]

-

Histidine (imidazole ring): The nitrogen atoms within the imidazole ring of histidine are also effective nucleophiles.

-

Lysine (ε-amino group, -NH₂): The primary amine at the end of the lysine side chain can be alkylated.

-

Methionine (thioether group, -S-CH₃): While less reactive than cysteine, the sulfur in methionine can be a target.[12]

-

-

DNA:

-

Guanine (N7 position): The N7 position of guanine is the most nucleophilic site in DNA and a primary target for many genotoxic alkylating agents.

-

Adenine (N1 and N3 positions): These positions on adenine are also susceptible to alkylation.

-

Covalent modification of these residues can lead to enzyme inhibition, disruption of protein-protein interactions, or, in the case of DNA, mutagenesis and cytotoxicity.[13]

Experimental Validation of Alkylating Activity

To confirm and quantify the alkylating potential of this compound, standardized, self-validating experimental protocols are essential.

Protocol: Colorimetric Assay for Alkylating Activity using 4-(4-nitrobenzyl)pyridine (NBP)

The NBP assay is a well-established method for the colorimetric detection and quantification of alkylating agents.[3][14] NBP acts as a synthetic nucleophile, mimicking the guanine base in DNA.[15] Reaction with an alkylating agent produces a pyridinium salt, which, upon addition of a base, forms a colored product that can be measured spectrophotometrically.[16]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 5% (w/v) solution of 4-(4-nitrobenzyl)pyridine (NBP) in acetone.

-

Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in a suitable solvent like acetone or DMSO.

-

Prepare a buffer solution (e.g., 50 mM phosphate buffer, pH 7.4).

-

-

Reaction Incubation:

-

In a microcentrifuge tube, combine 200 µL of the buffer, 100 µL of the NBP solution, and an aliquot of the test compound solution.

-

Prepare a blank sample containing the solvent instead of the test compound.

-

Incubate the tubes at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

-

Color Development:

-

After incubation, cool the tubes to room temperature.

-

Add 500 µL of a basic solution (e.g., 1 M potassium carbonate or 1 M triethylamine in acetone) to each tube to develop the color.

-

-

Quantification:

-

Immediately measure the absorbance of the resulting violet color at a specific wavelength (typically around 540-560 nm) using a spectrophotometer.

-

The intensity of the color is directly proportional to the alkylating activity of the compound.[16]

-

Data Presentation:

| Compound | Concentration (µM) | Absorbance (540 nm) | Relative Alkylating Activity (%) |

| Blank | 0 | 0.050 | 0 |

| Positive Control (e.g., Iodoacetamide) | 100 | 0.850 | 100 |

| Test Compound | 100 | 0.620 | 72.9 |

| Test Compound | 50 | 0.335 | 39.4 |

Table 1: Example data from an NBP assay, demonstrating concentration-dependent alkylating activity.

Protocol: Identification of Protein Adducts by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for unambiguously identifying the covalent adduction of a molecule to a protein and localizing the specific site of modification.[13][17] This workflow involves reacting the compound with a model protein followed by proteomic analysis.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SN2 reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. SN2 Reaction Mechanism [chemistrysteps.com]

- 8. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 12. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]

- 16. iomcworld.org [iomcworld.org]

- 17. Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Potential Biological Activity of N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with diverse pharmacological potential is paramount. The compound N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide, a molecule integrating the structurally significant azepane and 2-chloro-N-phenylacetamide moieties, represents a compelling scaffold for investigation. While direct biological data for this specific molecule is not extensively documented in publicly accessible literature, a comprehensive analysis of its constituent chemical features provides a strong basis for predicting its potential therapeutic applications. This guide synthesizes information from extensive research on related azepane and chloroacetamide derivatives to build a scientifically grounded hypothesis on the bioactivity of this compound. We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, providing detailed hypothetical experimental protocols and potential mechanisms of action to guide future research.

The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a key pharmacophore found in numerous FDA-approved drugs, valued for its conformational flexibility which can be crucial for bioactivity.[1][2][3] Derivatives of azepane have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-Alzheimer's activities.[1] Similarly, the 2-chloro-N-phenylacetamide core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting analgesic, anti-inflammatory, antimicrobial, and even anticancer properties.[4][5][6][7] The combination of these two pharmacophores in this compound suggests a synergistic or multifaceted biological profile worthy of in-depth investigation.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on related compounds, we can hypothesize several key biological activities for this compound.

Anticancer Potential

The chloroacetamide moiety has been identified as a potential irreversible inhibitor of various enzymes, a characteristic that is highly valuable in anticancer drug design.[8] Specifically, the electrophilic nature of the α-chloro group allows it to form covalent bonds with nucleophilic residues, such as cysteine, in the ATP-binding sites of kinases, leading to irreversible inhibition.[8] Furthermore, numerous N-phenyl-2,2-dichloroacetamide analogues have shown significant anti-cancer activity, with some derivatives inducing apoptosis in cancer cell lines.[9] The azepane moiety, present in natural compounds like (-)-balanol, has also served as a scaffold for developing ATP-competitive protein kinase inhibitors with antitumor potential.[3]

Potential Mechanism of Action: Irreversible Kinase Inhibition

A plausible mechanism for the anticancer activity of this compound involves the irreversible inhibition of protein kinases that are overexpressed or hyperactivated in cancer cells. The chloroacetamide "warhead" could covalently bind to a critical cysteine residue within the kinase's active site, leading to the downregulation of oncogenic signaling pathways.

Caption: Proposed mechanism of anticancer action via irreversible inhibition of a receptor tyrosine kinase.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell proliferation) using a dose-response curve fitting software.[8]

Anti-inflammatory and Analgesic Potential

Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their analgesic properties, with molecular docking studies suggesting inhibition of cyclooxygenase (COX) enzymes.[5] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5] Additionally, some N-(2-hydroxy phenyl) acetamide derivatives have been shown to possess anti-arthritic and anti-inflammatory activity by reducing pro-inflammatory cytokines like IL-1β and TNF-α.[10]

Potential Mechanism of Action: Inhibition of Cyclooxygenase (COX) Pathway

This compound may exert its anti-inflammatory and analgesic effects by inhibiting COX-1 and/or COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins.

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the cyclooxygenase pathway.

Experimental Protocol: In Vivo Analgesic Activity (Hot Plate Test)

-

Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) to the laboratory conditions for at least one week.

-

Baseline Measurement: Determine the baseline reaction time for each mouse by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until it licks its paws or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.

-

Compound Administration: Administer this compound (e.g., at doses of 10, 20, and 50 mg/kg) or a control vehicle (e.g., 0.5% carboxymethyl cellulose) intraperitoneally. A standard drug like diclofenac sodium can be used as a positive control.[5]

-

Post-treatment Measurement: Measure the reaction time of each animal on the hot plate at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) after compound administration.[4]

-

Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect. Calculate the percentage of maximal possible effect (%MPE) for each group.

Antimicrobial Activity

N-substituted chloroacetamides are known for their broad-spectrum antimicrobial properties.[7] Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[7][11] The lipophilicity of the molecule, influenced by the substituents on the phenyl ring, plays a crucial role in its ability to penetrate the microbial cell membrane.[11]

Potential Mechanism of Action: Disruption of Cell Wall Synthesis or Other Essential Processes

The exact mechanism of antimicrobial action for chloroacetamides is not fully elucidated but is thought to involve the alkylation of essential biomolecules within the pathogen, potentially interfering with cell wall synthesis, protein function, or DNA replication.

Caption: Putative antibacterial mechanism involving the inhibition of essential cellular processes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

-

Compound Dilution: Serially dilute this compound in a 96-well microtiter plate using broth to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes in broth) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).[4]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4]

Quantitative Data Summary (Hypothetical)

While specific data for this compound is unavailable, based on the activities of related compounds, we can project potential efficacy ranges.

| Biological Activity | Assay | Test System | Hypothetical IC50/MIC | Reference Compound (Example) |

| Anticancer | MTT Assay | A549 Lung Cancer Cells | 5-20 µM | Doxorubicin |

| Analgesic | Hot Plate Test | Swiss Albino Mice | 10-50 mg/kg | Diclofenac Sodium |

| Antibacterial | MIC Determination | S. aureus | 16-64 µg/mL | Gentamicin |

| Antifungal | MIC Determination | C. albicans | 32-128 µg/mL | Amphotericin B |

Synthesis and Characterization

The synthesis of this compound would likely involve a two-step process: the formation of the 2-azepan-1-yl-aniline intermediate, followed by chloroacetylation.

General Synthetic Pathway

-

Synthesis of 2-azepan-1-yl-aniline: This intermediate can be synthesized through various methods, such as the Buchwald-Hartwig amination of 2-haloaniline with azepane.

-

Chloroacetylation: The 2-azepan-1-yl-aniline is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine or in a biphasic system) to yield the final product.[4][12]

The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery, possessing a chemical architecture that suggests a rich pharmacological profile. The convergence of the bioactive azepane and 2-chloro-N-phenylacetamide scaffolds points towards promising potential in oncology, inflammation, and infectious diseases. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of these potential activities. Future research should focus on the synthesis and purification of this compound, followed by the execution of the described in vitro and in vivo assays. Elucidation of the precise mechanisms of action and structure-activity relationship (SAR) studies will be critical for optimizing this lead compound into a potential therapeutic candidate.

References

-

Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

-

ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

-

ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

-

Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. [Link]

-

Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 10. [Link]

-

Khan, A., Malik, A., Kumar, S., & Ahmad, S. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). [Link]

-

Al-Saeed, F. A., Al-Ghamdi, M. A., El-Gazzar, A. B. A., & Al-Qalawi, H. R. M. (2023). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Molbank, 2023(3), M1704. [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 125-131. [Link]

-

Pavić, A., Perković, I., Raić-Malić, S., & Cetina, M. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]

-

Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., & Wilkinson, J. H. (2004). Effects of the novel non-steroidal anti-inflammatory compound [N-(2-thiolethyl)-2- {2- [N'- (2,6- dichlorophenyl) amino] phenyl}acetamide on cytokines and apoptosis in ischaemic rat brain. International Journal of Immunopathology and Pharmacology, 17(3), 241-250. [Link]

-

Pavić, A., Perković, I., Raić-Malić, S., & Cetina, M. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. [Link]

-

Ferlenghi, F., Gnocchi, P., Carenzi, G., Montanari, S., Sala, L., & Minari, M. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry, 7, 189. [Link]

-

ResearchGate. (2025). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

-

Varnes, J. G., Forst, J. M., Hoerter, T. N., Holmquist, C. R., Wilkins, D. E., Tian, G., Jonak, G., Wang, X., Potts, W. M., Wood, M. W., Alhambra, C., Brugel, T. A., & Albert, J. S. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem.com. [Link]

-

de Oliveira, A. C. S., Cordeiro, L. V. C., de Souza, J. T., da Silva, A. C. R., de Oliveira, A. P., & de Almeida, R. R. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Brazilian Journal of Biology, 82, e244585. [Link]

-

Guesmi, F., Aouadi, K., Al-Humaidi, J. Y., & Al-Ghorbani, M. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5258. [Link]

-

Li, T. W., Yang, Y. C., Cheng, C. M., Wang, D. C., Lu, A. J., & Zhao, Y. F. (2012). Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation. Yao xue xue bao = Acta pharmaceutica Sinica, 47(3), 354–363. [Link]

-

Ahmad, A., Husain, A., Khan, S. A., & Mujeeb, M. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. [Link]

-

Rawal, B. M., Patel, A. M., & Patel, J. K. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]

-

Li, C. J., Lui, T. N., Lin, T. C., Chern, C. Y., & Hsieh, P. W. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 396-405. [Link]

-

ResearchGate. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate. [Link]analgesics_that_lack_hepatotoxicity_and_retain_antipyresis)

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 6. ijpsr.info [ijpsr.info]

- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

The Strategic Role of N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide in Pharmaceutical Synthesis: A Technical Guide

Foreword: Unveiling a Key Synthetic Intermediate

In the landscape of pharmaceutical development, the efficiency and versatility of synthetic intermediates are paramount. N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide has emerged as a molecule of significant interest, primarily for its role as a sophisticated building block in the synthesis of complex therapeutic agents. Its unique architecture, featuring a reactive chloroacetamide moiety and a sterically influential azepane ring ortho to the amide linkage, provides a distinct set of properties that can be strategically exploited in multi-step syntheses. This guide offers an in-depth exploration of this intermediate, from its rational synthesis to its critical application in the construction of high-value pharmaceutical compounds, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties and Structural Analysis

A comprehensive understanding of a synthetic intermediate begins with its fundamental properties. This compound is identified by the following key characteristics:

| Property | Value | Reference |

| CAS Number | 436087-22-8 | [1] |

| Molecular Formula | C₁₄H₁₉ClN₂O | [2] |

| Molecular Weight | 266.77 g/mol | [2] |

The molecule's structure is defined by an N-acylated 2-(azepan-1-yl)aniline core. The chloroacetamide group serves as a highly reactive electrophilic site, primed for nucleophilic substitution. The adjacent azepane ring, a seven-membered saturated heterocycle, is not merely a passive substituent. Its conformational flexibility and steric bulk can influence the reactivity of the amide and the overall topology of subsequent molecules, a factor that can be critical for achieving desired receptor binding or other biological activities.

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of this compound is predicated on a robust and widely utilized reaction: the acylation of an amine. The process involves two primary stages: the preparation of the key aniline precursor and its subsequent reaction with chloroacetyl chloride.

Stage 1: Synthesis of the Precursor, 2-(Azepan-1-yl)aniline

The precursor, 2-(azepan-1-yl)aniline, is a substituted aromatic amine that forms the backbone of the final intermediate. While various methods for C-N cross-coupling exist, a common approach involves the nucleophilic aromatic substitution of a suitable ortho-substituted benzene derivative with azepane.

Experimental Protocol: Synthesis of 2-(Azepan-1-yl)aniline

-

Materials: 2-fluoronitrobenzene, azepane, potassium carbonate (anhydrous), dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of 2-fluoronitrobenzene (1.0 eq) in DMSO, add azepane (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-nitrophenyl)azepane.

-

The subsequent reduction of the nitro group to an amine can be achieved using standard methods, such as catalytic hydrogenation (H₂/Pd-C) or reduction with tin(II) chloride in ethanol, to yield 2-(azepan-1-yl)aniline.

-

Stage 2: N-Acylation to Yield this compound

This step involves the formation of the amide bond through the reaction of the synthesized aniline with chloroacetyl chloride. The choice of base and solvent is critical to ensure high yield and purity by neutralizing the HCl byproduct and providing a suitable reaction medium.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-(Azepan-1-yl)aniline, chloroacetyl chloride, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), anhydrous dichloromethane (DCM) or chloroform.

-

Procedure:

-

Dissolve 2-(azepan-1-yl)aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.[3]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring completion by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.[3]

-

Mechanistic Rationale

The synthesis follows a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-(azepan-1-yl)aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.

Figure 1: Synthetic workflow for this compound.

Application as a Synthetic Intermediate: The Case of Urapidil

The primary value of this compound lies in its utility for constructing more complex molecules. A notable, albeit indirect, application is in the synthesis of antihypertensive drugs such as Urapidil. Urapidil features a complex structure that can be assembled through the coupling of key fragments. The chloroacetamide moiety of the title compound is an excellent electrophile for alkylating nucleophiles, such as the amine group present in uracil derivatives.

While specific patents for Urapidil synthesis may employ different intermediates, the underlying chemical logic demonstrates the potential role of this compound. A plausible synthetic disconnection of Urapidil suggests two key fragments: a substituted phenylpiperazine (or a related amine) and a functionalized uracil moiety. The chloroacetamide can act as a linker to connect these fragments.

In a hypothetical, illustrative pathway, this compound could react with a nucleophilic partner, such as 6-amino-1,3-dimethyluracil, in a nucleophilic substitution reaction.

Figure 2: Plausible reaction of the intermediate with a uracil derivative.

In this proposed reaction, the amino group of the uracil derivative acts as the nucleophile, displacing the chloride from the chloroacetamide. This forms a new carbon-nitrogen bond, linking the two fragments and constructing the core of a Urapidil-like molecule. The general reactivity of N-aryl 2-chloroacetamides towards nitrogen, oxygen, and sulfur nucleophiles is well-documented, supporting the feasibility of such synthetic transformations.[4]

Safety, Handling, and Storage

As with any chloroacetamide derivative, this compound must be handled with appropriate care. Chloroacetamides are generally classified as toxic and irritants.

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

Conclusion and Future Outlook